molecular formula C23H25NO3 B11941295 Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate CAS No. 853329-79-0

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate

Cat. No.: B11941295
CAS No.: 853329-79-0
M. Wt: 363.4 g/mol
InChI Key: VJDWIZQZYYPLFB-UHFFFAOYSA-N
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Description

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is a substituted indolizine derivative with a molecular formula of C₂₂H₂₂BrNO₃ (average mass: 428.326 g/mol) . Its structure features:

  • A tert-butyl group at position 7, imparting steric bulk and lipophilicity.
  • A 4-methylbenzoyl group at position 3, contributing electron-donating effects via the methyl substituent.
  • An ethyl ester at position 1, enhancing solubility and metabolic stability.

Yields for similar compounds range from 54–79% .

Characterization: Key spectral data for indolizine derivatives include:

  • IR: C=O stretching at 1685–1700 cm⁻¹ (ester and benzoyl carbonyls) .
  • NMR: Distinct aromatic proton signals (δ 7.2–9.9 ppm) and ethyl ester peaks (δ 1.4–4.4 ppm) .
  • LC-MS: Molecular ion peaks (e.g., [M+H]⁺ at m/z 370–415) .

Properties

CAS No.

853329-79-0

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 7-tert-butyl-3-(4-methylbenzoyl)indolizine-1-carboxylate

InChI

InChI=1S/C23H25NO3/c1-6-27-22(26)18-14-20(21(25)16-9-7-15(2)8-10-16)24-12-11-17(13-19(18)24)23(3,4)5/h7-14H,6H2,1-5H3

InChI Key

VJDWIZQZYYPLFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the tert-butyl and 4-methylbenzoyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final esterification step to introduce the ethyl group is usually carried out using ethyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indolizine core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indolizine Derivatives

Compound Name R3 Substituent R7 Substituent Molecular Weight (g/mol) logP* Key Biological Activity Reference
Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate 4-methylbenzoyl tert-butyl 428.33 ~5.7† Not tested (analogs show anticancer activity)
Ethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate (2g) 4-chlorobenzoyl acetyl 370.79 3.79 Anticancer (IC₅₀: 40 µg/mL vs. SiHa cells)
Ethyl 3-(4-bromobenzoyl)-7-formyl-2-methylindolizine-1-carboxylate (4) 4-bromobenzoyl formyl 413.23 1.60–5.73‡ Anti-tubercular (MIC: 6.25 µg/mL vs. H37Rv)
Diethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1,2-dicarboxylate (2i) 4-chlorobenzoyl acetyl 383.88 4.12 Moderate nitric oxide scavenging (40% inhibition)
Ethyl 3-(4-fluorobenzoyl)-7-methylindolizine-1-carboxylate (5) 4-fluorobenzoyl methyl 387.40 3.65 Anti-inflammatory (COX-2 inhibition)

*logP values calculated via ChemBioDraw Ultra 13.0 ; †Estimated based on tert-butyl hydrophobicity; ‡Range observed across analogs.

Impact of Substituents on Physicochemical Properties

R7 Substituents :

  • tert-butyl (target compound): Increases logP (~5.7) significantly compared to smaller groups like acetyl (logP ~3.7–4.1) or formyl (logP ~1.6). This enhances membrane permeability but may reduce aqueous solubility .
  • Acetyl/Formyl : Improve solubility but reduce metabolic stability due to higher reactivity .

Halogenated benzoyl (Cl, Br): Increase electron-withdrawing effects, improving interactions with charged residues in enzymes (e.g., anticancer targets) .

Spectral and Structural Differences

  • IR Spectroscopy :
    • The target compound’s ester and benzoyl carbonyl stretches (~1685–1700 cm⁻¹) align with analogs like 2a (1685 cm⁻¹) .
    • Nitrile-containing derivatives (e.g., 2m–2o) show distinct peaks at 2227–2231 cm⁻¹ .
  • NMR :
    • The tert-butyl group in the target compound would produce a singlet at δ ~1.4 ppm (9H), absent in acetyl or formyl analogs .

Biological Activity

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is a synthetic compound belonging to the indolizine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO3C_{23}H_{25}NO_3, with a molecular weight of approximately 363.4 g/mol. The structure features an ethyl ester group, a tert-butyl substituent at the 7-position, and a 4-methylbenzoyl moiety, which contribute to its unique reactivity and biological activity.

Biological Activity

Research indicates that compounds within the indolizine family, including this compound, exhibit various pharmacological properties. Notable activities include:

  • Antimicrobial Properties : Studies have shown that derivatives of indolizines possess significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Indolizine derivatives have been associated with cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to modulate inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Indolizine Core : This may involve cyclization reactions of appropriate precursors.
  • Introduction of Functional Groups : The addition of the tert-butyl and benzoyl groups can be achieved through acylation reactions.
  • Esterification : The final step often includes esterification to form the ethyl ester.

These synthetic routes illustrate the complexity and versatility in developing this compound for research and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as an antibiotic agent.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds within the indolizine family:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC23H25NO3C_{23}H_{25}NO_3Contains a methyl group on the benzoyl ringAntimicrobial, anticancer
Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylateC22H22N2O5C_{22}H_{22}N_2O_5Contains a nitro groupAnticancer, anti-inflammatory
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylateC23H25NO3C_{23}H_{25}NO_3Contains a methoxy groupAntimicrobial

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